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Aluminiumhydride

Cat. No.: B8535562
M. Wt: 30.005 g/mol
InChI Key: TZHVDRMMYKWKGZ-UHFFFAOYSA-N
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Description

Historical Trajectories in Aluminium Hydride Research

The journey of aluminium hydride research began with its initial identification in impure forms and as complexes with other molecules. The first published synthesis of aluminium hydride occurred in 1942 by Stecher and Wiberg, who prepared it as an alane amine complex, AlH₃·2N(CH₃)₃. issp.ac.ru However, the isolation of a pure, non-solvated form of the compound remained a challenge.

A significant breakthrough came in 1947 when Finholt, Bond, and Schlesinger at the University of Chicago successfully synthesized lithium aluminium hydride (LiAlH₄). wikipedia.orgchemeurope.comalignchemical.com This discovery was pivotal as it provided a direct precursor for the preparation of aluminium hydride. acs.org The common method developed involves the reaction of lithium aluminium hydride with aluminium trichloride (B1173362) in an ether solution. chemeurope.comacs.orgwikipedia.org

3LiAlH₄ + AlCl₃ → 4AlH₃ + 3LiCl

Initially, it was believed that the ether solvent could not be removed without causing the decomposition of the aluminium hydride. issp.ac.ru In 1955, Chizinsky demonstrated a method to prepare the non-solvated form by precipitating the etherate and then drying it under a high vacuum. issp.ac.ru This process yielded what was later identified as primarily γ-AlH₃. issp.ac.ru

Further research led to the identification of several different crystalline forms, or polymorphs, of aluminium hydride, including α-alane, α'-alane, β-alane, γ-alane, δ-alane, ε-alane, and ζ-alane. chemeurope.commdpi.com The α-polymorph (α-AlH₃) is the most thermally stable of these. chemeurope.commdpi.com In 1969, the crystal structure of α-AlH₃ was determined by Turley and Rinn. issp.ac.ru Military research programs in the United States and the former Soviet Union also took an interest in crystalline α-AlH₃ in the 1960s. issp.ac.ruresearchgate.net

Contemporary Significance of Aluminium Hydride in Materials Science and Energy Research

In recent decades, there has been a resurgence of interest in aluminium hydride, driven by the global search for clean energy solutions and advanced materials. issp.ac.ru Its high hydrogen content and favorable decomposition characteristics make it a compelling candidate for various applications.

Hydrogen Storage:

Aluminium hydride is considered a highly promising material for hydrogen storage, a key technology for fuel cell-powered vehicles and portable power systems. issp.ac.ruwikipedia.orgmdpi.compsicorp.com It boasts a high gravimetric hydrogen density of 10.1% by weight and a volumetric hydrogen density of 148 g H₂/L, which is more than twice that of liquid hydrogen. issp.ac.ruwikipedia.orgmdpi.com The U.S. Department of Energy has identified materials like alane as potential candidates for meeting its hydrogen storage targets. mdpi.comsupercriticalfluids.comrsc.org

The decomposition of aluminium hydride to aluminium metal and hydrogen gas is a key reaction for its application in hydrogen storage:

2AlH₃(s) → 2Al(s) + 3H₂(g)

This decomposition occurs at relatively low temperatures (below 100°C), and the reaction has a low heat of reaction (approximately 7 kJ/mol H₂). issp.ac.ru However, a significant challenge remains the regeneration of AlH₃ from spent aluminium powder, as direct hydrogenation of bulk aluminium requires extremely high pressures (over 6,900 atmospheres). llnl.govacs.org

Recent research has focused on overcoming this limitation through various strategies:

Nanostructuring: Fabricating nanoscale aluminium hydride particles can improve the kinetics and thermodynamics of both hydrogen release and uptake. llnl.govrepec.orgacs.orgnih.gov Nanoconfinement within porous frameworks has been shown to lower the required pressure for regeneration tenfold. llnl.gov

Electrochemical Synthesis: Researchers have demonstrated that aluminium hydride can be synthesized electrochemically, offering a potential pathway for a reversible and more economically viable regeneration cycle. wikipedia.orgrsc.orgresearchgate.net

Catalysis: The use of catalysts can facilitate the direct synthesis of alane adducts from aluminium, hydrogen, and a tertiary amine, which can then be processed to yield pure aluminium hydride. researchgate.netacs.org

High-Energy Materials:

Beyond hydrogen storage, aluminium hydride's high energy density has made it a subject of considerable research for applications as a high-energy fuel. researchgate.netosti.gov

Solid Rocket Propellants: Alane has been investigated as a fuel additive in solid propellants since the 1960s. issp.ac.ruvt.edu Replacing conventional aluminum fuel with aluminium hydride in propellants can potentially increase the specific impulse (a measure of rocket engine efficiency) by up to 10% and lower the flame temperature. wikipedia.orgmdpi.comvt.edu This could lead to significant gains in vehicle range and reduced launch costs. vt.edu

Explosives and Pyrotechnics: The compound's ability to release a large amount of energy upon decomposition also makes it a potential ingredient in explosive and pyrotechnic compositions. issp.ac.ruwikipedia.orgcsir.co.za

The primary challenges for its widespread use in these applications have been its cost, availability, and thermal stability. vt.edu Ongoing research aims to develop more cost-effective synthesis methods and to enhance its stability through techniques like surface coating. psicorp.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlH3 B8535562 Aluminiumhydride

Properties

Molecular Formula

AlH3

Molecular Weight

30.005 g/mol

IUPAC Name

aluminum;hydride

InChI

InChI=1S/Al.3H/q+3;3*-1

InChI Key

TZHVDRMMYKWKGZ-UHFFFAOYSA-N

Canonical SMILES

[H-].[H-].[H-].[Al+3]

Origin of Product

United States

Advanced Synthetic Methodologies for Aluminium Hydride

Solution-Phase Synthetic Routes and Mechanistic Investigations

Solution-phase syntheses are common for producing aluminium hydride, often involving metathesis reactions and careful consideration of solvent systems.

Metathesis Reactions Utilizing Lithium Aluminium Hydride and Metal Halides

3 LiAlH₄ + AlCl₃ → 4 AlH₃ + 3 LiCl wikipedia.org

The procedure requires careful control to facilitate the removal of the lithium chloride (LiCl) byproduct. wikipedia.org Other metal halides can also be employed in metathesis reactions with lithium aluminium hydride to produce aluminium hydride. Examples include reactions with beryllium chloride (BeCl₂), and zinc chloride (ZnCl₂). wikipedia.org

Reactant 1Reactant 2ProductsReference
Lithium Aluminium Hydride (LiAlH₄)Aluminium Trichloride (B1173362) (AlCl₃)Aluminium Hydride (AlH₃), Lithium Chloride (LiCl) wikipedia.org
Lithium Aluminium Hydride (LiAlH₄)Beryllium Chloride (BeCl₂)Aluminium Hydride (AlH₃), Li₂[BeH₂Cl₂] wikipedia.org
Lithium Aluminium Hydride (LiAlH₄)Zinc Chloride (ZnCl₂)Aluminium Hydride (AlH₃), Lithium Chloride (LiCl), Zinc Hydride (ZnH₂) wikipedia.org

Investigating the Role of Solvent Systems and Adduct Formation

The choice of solvent is critical in the synthesis of aluminium hydride. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they form soluble complexes with aluminium hydride, known as adducts. nih.govwikipedia.org For instance, in diethyl ether, an etherate adduct is formed:

AlH₃ + (C₂H₅)₂O → (C₂H₅)₂O·AlH₃ wikipedia.org

These adducts are crucial for stabilizing the aluminium hydride in solution. However, solutions of alane in ether are known to be unstable, with polymeric material precipitating over time. wikipedia.org The stability and reactivity of the alane adducts are influenced by the nature of the Lewis base. For example, alane forms both 1:1 and 1:2 adducts with trimethylamine. wikipedia.org The formation of these adducts can be a key step in the purification and subsequent use of aluminium hydride. In some cases, adducts like dimethylethylamine alane can be thermally decomposed to yield pure aluminium. wikipedia.org The removal of the solvent from these adducts to obtain pure, unsolvated aluminium hydride requires specific conditions, such as heating a mixture of the etherate in toluene. nih.gov

Non-Solution Phase Synthetic Paradigms

To circumvent the use of solvents, which can be expensive and toxic, several non-solution phase synthetic methods have been developed. nih.gov

High-Pressure Direct Hydrogenation of Elemental Aluminium

The direct synthesis of aluminium hydride from elemental aluminium and hydrogen gas is a thermodynamically challenging process, requiring extremely high pressures. nih.govunt.edu Research has demonstrated that α-AlH₃, the most stable polymorph, can be synthesized by hydrogenating aluminium at pressures of 10 GPa and temperatures of 600 °C. wikipedia.orgaip.org The resulting α-AlH₃ can be recovered under ambient conditions. wikipedia.org While direct hydrogenation offers a solvent-free route, the severe reaction conditions currently limit its practical application for large-scale production. nih.gov Studies have explored using catalysts, such as TiCl₃, to lower the required pressure for the direct synthesis of alane adducts. supercriticalfluids.com

MethodPressureTemperatureKey FindingsReference
Direct Hydrogenation10 GPa600 °CProduction of α-AlH₃ wikipedia.orgmdpi.com
Direct Hydrogenation8.9 GPa600 °CHydrogenation of pristine aluminum to trihydride aip.org
Catalytic Hydrogenation (with TEDA)< 600 psi70-90 °CReversible formation of AlH₃-TEDA adduct with Ti-doped Al supercriticalfluids.comacs.org

Electrochemical Synthesis Pathways

Electrochemical methods provide an alternative route to produce aluminium hydride, notably avoiding chloride impurities that can arise from metathesis reactions. wikipedia.orgnanoient.org In a typical electrochemical cell for alane production, sodium aluminium hydride (NaAlH₄) dissolved in a solvent like THF serves as the electrolyte, with an aluminium anode and a cathode made of a material like platinum or iron wire submerged in mercury. nih.govwikipedia.org The application of a potential across the electrodes leads to the formation of alane at the anode. nanoient.orggoogle.com This method allows for the potential of a closed-loop process where the spent aluminium can be regenerated back into NaAlH₄. google.com

One of the challenges in electrochemical synthesis is the separation of the alane from the solvent adducts. For instance, AlH₃·THF adducts are difficult to decompose thermally without losing hydrogen. unt.edu To overcome this, adducts with other Lewis bases, such as triethylamine (B128534) (TEA), have been used to facilitate the isolation of pure α-AlH₃. nih.gov

Mechanochemical Activation and Synthesis

Mechanochemical synthesis, typically involving ball milling, offers a solvent-free, room-temperature method for producing aluminium hydride. nih.govmdpi.com This technique utilizes mechanical energy to induce chemical reactions. One common approach is the ball milling of a mixture of lithium aluminium hydride and aluminium trichloride. nih.gov The reaction can be represented as:

3LiAlD₄ + AlCl₃ → AlD₃ + LiCl + Al (at room temperature) nih.gov

By performing the milling at cryogenic temperatures (77 K), the formation of aluminium metal byproduct can be avoided. nih.gov Research has shown that applying pressure during mechanochemical synthesis can suppress competing reactions that lead to the formation of metallic aluminium. rsc.org For instance, a nearly quantitative yield of AlH₃ from LiAlH₄ and AlCl₃ can be achieved at room temperature under a hydrogen pressure of 210 bar. rsc.org The reaction is believed to proceed through a lithium tetrachloroaluminate (LiAlCl₄) intermediate. rsc.org The crystallinity and polymorph of the resulting aluminium hydride can be influenced by the milling conditions. nih.goviastate.edu

Organoaluminum Compound Decomposition as a Synthetic Avenue

The decomposition of organoaluminum compounds presents a direct pathway for synthesizing aluminium hydride (AlH3), notably avoiding the use of ether solvents. mdpi.com This method typically involves the controlled decomposition of an organoaluminum precursor, such as triethylaluminium (Et3Al), under specific conditions. The synthesis follows a sequential decomposition pathway where the organoaluminum compound is converted first to an intermediate and then to aluminium hydride.

The general decomposition route for triethylaluminium can be represented as: Et₃Al → Et₂AlH → AlH₃ → Al mdpi.com

A critical aspect of this synthesis is managing the reaction conditions to prevent the final decomposition step from aluminium hydride to elemental aluminium and hydrogen. mdpi.com Research has shown that carrying out the second decomposition step (Et₂AlH → AlH₃) at low temperatures is necessary to isolate the desired AlH₃ product and inhibit its further degradation. mdpi.com

Recent advancements have demonstrated that the use of surfactants can facilitate this process under milder conditions. For instance, the decomposition of triethylaluminium in the presence of specific surfactants can proceed under a moderate hydrogen pressure of 10 MPa. curtin.edu.au The choice of surfactant has been observed to influence the characteristics of the resulting aluminium hydride.

Decomposition of Triethylaluminium (Et₃Al) for AlH₃ Synthesis
PrecursorAdditive/ConditionPressureKey FindingResulting Product
Triethylaluminium (Et₃Al)Tetraoctylammonium bromide (TOAB) Surfactant10 MPaSynthesis achieved under mild pressure.Nanosized α-AlH₃ that releases hydrogen from 40 °C. curtin.edu.au
Triethylaluminium (Et₃Al)Tetrabutylammonium bromide (TBAB) Surfactant10 MPaDifferent surfactant leads to larger nanoparticles.Larger nanoparticles, potentially β-AlH₃. curtin.edu.au

Regeneration and Sustainable Synthesis Approaches

Challenges and Strategies for Regeneration from Dehydrogenated Aluminium

The regeneration of aluminium hydride from spent aluminium powder is a critical hurdle for its use in applications such as hydrogen storage. The primary challenge lies in the unfavorable thermodynamics of the direct hydrogenation of aluminium. unt.edu

To address these issues, several innovative strategies are being explored to facilitate the regeneration of AlH₃ under more feasible conditions.

Strategic Approaches:

Mechanochemistry: This technique uses mechanical energy, typically through ball milling, to induce chemical reactions. Researchers have found that ball milling aluminium powder with a titanium catalyst creates atomic-level vacancy defects on the metal's surface. greencarcongress.com These defects are crucial, as they create reaction sites that lower the energy barrier for the formation of alane, enabling the reaction to occur at significantly reduced hydrogen pressures—around 344 bar (5,000 PSI), which is about 30 times less than the pressure required for equilibrium methods. greencarcongress.com

Electrochemical Synthesis: A novel approach involves an electrochemical cycle to form alane. unt.edunih.gov In this process, an alkali alanate, such as sodium alanate (NaAlH₄), is used as an electrolyte in an aprotic solvent like tetrahydrofuran (THF). unt.edunih.gov With an aluminium anode and a platinum cathode, an AlH₃·nTHF adduct is produced at the anode. nih.gov This adduct can then be processed to yield pure α-AlH₃. nih.gov A key advantage of this method is the potential to create a closed loop where the starting alanate can be regenerated by reacting the spent aluminium with sodium and hydrogen, offering a reversible cycle. unt.edu

Adduct-Mediated Synthesis: This strategy involves forming an adduct of alane with a stabilizing agent, which can be synthesized under low pressure and temperature conditions. One notable example is the reversible reaction using Ti-doped aluminium powder with triethylenediamine (TEDA) in a THF slurry. acs.orgnih.gov The resulting AlH₃-TEDA adduct precipitates from the solution and can be isolated. acs.org The direction of the reaction is controlled by the hydrogen pressure, making the formation of the adduct reversible. acs.org This intermediate can then be treated to recover aluminium hydride.

Challenges and Strategies for AlH₃ Regeneration
ChallengeStrategyKey Parameters / MethodOutcome
Extremely high H₂ pressure (~7000 bar) for direct hydrogenation. unt.edugreencarcongress.comMechanochemistryBall milling of Al powder with a Ti catalyst. greencarcongress.comCreates surface defects, enabling AlH₃ formation at a much lower pressure of ~344 bar. greencarcongress.com
High energy cost and impractical conditions for direct synthesis. unt.eduElectrochemical CycleElectrolysis of NaAlH₄ in THF with an Al anode. unt.edunih.govForms an AlH₃ adduct, offering a potentially reversible and lower-energy pathway. unt.edu
Unfavorable thermodynamics for direct hydrogenation. acs.orgAdduct-Mediated SynthesisReaction of Ti-doped Al with H₂ and triethylenediamine (TEDA) in a slurry. acs.orgForms a reversible AlH₃-TEDA adduct at low pressure and temperature. acs.org

Polymorphism and Crystallographic Investigations of Aluminium Hydride

Structural Diversity of Aluminium Hydride Polymorphs (α, α', β, γ, δ, ε, ζ)

Aluminium hydride is known to exist in at least seven different polymorphic forms: α, α', β, γ, δ, ε, and ζ. wikipedia.orgeucass.euenergy.gov These polymorphs exhibit different crystal structures, morphologies, and thermal stabilities. The α-phase is the most thermodynamically stable form at ambient conditions, and other metastable phases, such as β and γ, will convert to α-alane upon heating to around 100°C. eucass.eugoogle.comresearchgate.net

The synthesis conditions play a crucial role in determining which polymorph is formed. For instance, the α′, δ, and ε forms are reportedly produced when traces of water are present during crystallization, while the ζ-polymorph can be prepared by crystallizing from a di-n-propyl ether solution. google.com The best-described phases are α, β, and γ-alane. eucass.eu Morphologically, α-alane typically forms cubic or hexagonal crystals, α'-alane appears as small needles, and γ-alane forms bundles of fused needles. wikipedia.orggoogle.com

Table 1: Characteristics of Aluminium Hydride Polymorphs
PolymorphCommon MorphologyRelative StabilityNotes
α-AlH₃Cubic or hexagonal crystals. wikipedia.orggoogle.comMost stable polymorph. eucass.euresearchgate.netThe most extensively studied and best-characterized phase. wikipedia.org
α'-AlH₃Needle-like crystals. wikipedia.orgMetastable.Does not convert to the α-form upon heating. google.com
β-AlH₃-Metastable; converts to α-AlH₃ upon heating. google.comresearchgate.netOften produced in conjunction with the γ phase. google.com
γ-AlH₃Bundles of fused needles. wikipedia.orggoogle.comMetastable; converts to α-AlH₃ upon heating. google.comresearchgate.netFeatures a unique double-bridge bond. acs.orgnih.gov
δ-AlH₃-Metastable.Formation associated with the presence of trace water. google.com
ε-AlH₃-Metastable.Formation associated with the presence of trace water. google.com
ζ-AlH₃-Metastable.Prepared by crystallization from di-n-propyl ether. google.com

Advanced Crystallographic Determination Techniques

The precise determination of the atomic arrangements within alane polymorphs relies on sophisticated crystallographic techniques. X-ray and neutron diffraction are the primary tools used to elucidate the complex structures of these hydrides.

X-ray diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials like aluminium hydride. Both powder XRD and single-crystal XRD have been instrumental in identifying the various polymorphs and determining their lattice structures.

The crystal structure of α-AlH₃ was first determined in 1969, revealing a trigonal space group (R-3c) with a hexagonal unit cell. researchgate.net Powder XRD is routinely used to confirm the phase purity of synthesized alane samples, with the diffraction pattern of α-AlH₃ being well-established. aip.orgmdpi.com For example, XRD analysis can distinguish between the α and γ phases based on their unique diffraction patterns. researchgate.net

Furthermore, in-situ XRD studies, where diffraction patterns are collected as a function of temperature or pressure, provide valuable insights into phase transitions and reaction kinetics. Such experiments have been used to study the direct synthesis of AlH₃ from aluminium and hydrogen at high pressures and temperatures and to monitor the decomposition of the material. govinfo.govmdpi.comnih.gov High-pressure XRD studies on α-alane have shown that its rhombohedral lattice structure is maintained up to pressures of nearly 75 GPa. govinfo.gov

Table 2: Lattice Parameters of α-AlH₃ and γ-AlH₃ from XRD Studies
PolymorphCrystal SystemSpace GroupLattice Parameters (Å)
α-AlH₃Trigonal (Hexagonal setting)R-3ca = 4.449, c = 11.804 researchgate.net
γ-AlH₃OrthorhombicPnnma = 5.3806, b = 7.3555, c = 5.7751 nih.gov

While X-ray diffraction is excellent for determining the positions of heavier atoms like aluminium, it is largely insensitive to hydrogen atoms. This is because X-rays scatter from electrons, and hydrogen has only one electron. To precisely locate the hydrogen atoms in the alane lattice, neutron diffraction is the technique of choice. unige.ch

Neutrons scatter from atomic nuclei, and the neutron scattering length of hydrogen (or its isotope, deuterium) is comparable to that of aluminium. unige.ch This allows for the accurate determination of Al-H bond lengths and angles. For this reason, studies often use deuterated samples (AlD₃) to minimize the high incoherent scattering associated with hydrogen, which can obscure the diffraction pattern. unige.ch Neutron diffraction studies have been crucial in confirming the details of the crystal structures of alane polymorphs, including the octahedral coordination of hydrogen around aluminium and the nature of the hydrogen bridging between aluminium atoms. govinfo.govacs.org This technique is indispensable for a complete structural description of metal hydrides. aip.orgiaea.org

Interatomic Bonding and Lattice Architecture Analysis

The structural framework of aluminium hydride polymorphs is built from AlH₆ octahedral units linked together. The specific way these units are connected and the nature of the bridging hydrogen atoms define the crystal structure and properties of each polymorph.

A defining feature of the polymeric structures of alane is the presence of bridging hydrogen atoms that link adjacent aluminium centers, forming Al-H-Al bonds. In the most stable α-polymorph, these bridges are all equivalent, with an Al-H bond distance of approximately 1.72 Å (172 pm) and an Al-H-Al bond angle of 141°. wikipedia.org The aluminium atoms are separated by about 3.24 Å. researchgate.net

The γ-polymorph exhibits a more complex bonding arrangement. It features two distinct types of hydrogen bridges. acs.orgnih.gov In addition to a "normal" Al-H-Al bridge, it contains a unique bifurcated, double-bridge bond where two hydrogen atoms bridge two aluminium atoms (Al-2H-Al). acs.orgresearchgate.net This double bridge results in a significantly shorter Al-Al distance of 2.606 Å, compared to 3.17 Å for the normal bridge in the same structure. acs.orgnih.gov This feature has not been observed in other alane polymorphs. nih.gov

Table 3: Al-H-Al Bridging Bond Parameters in α- and γ-AlH₃
PolymorphBridge TypeAl-H Distance (Å)Al-H-Al Angle (°)Al-Al Distance (Å)
α-AlH₃Normal (Al-H-Al)~1.72 wikipedia.org141 wikipedia.org~3.24 researchgate.net
γ-AlH₃Normal (Al-H-Al)1.65 - 1.80 acs.org124.9 acs.org3.17 acs.org
Double (Al-2H-Al)1.68 - 1.70 acs.orgnih.gov-2.606 acs.orgnih.gov

The fundamental building block for all known aluminium hydride polymorphs is the AlH₆ octahedron, where each aluminium atom is covalently bonded to six hydrogen atoms. jh.eduspring8.or.jp The differences between the polymorphs arise from the various ways these octahedra are interconnected to form a three-dimensional network. jh.edu

In α-AlH₃, the AlH₆ octahedra are linked by sharing corners, with each hydrogen atom acting as a bridge between two octahedra. researchgate.netgovinfo.gov This creates a regular, repeating network structure. The geometry of the AlH₆ units is a common feature in alanates and is a result of the hybridization between hydrogen 1s and aluminium 3d orbitals. arxiv.org

In contrast, the structure of γ-AlH₃ involves a more intricate connection of the AlH₆ octahedra. These building blocks are linked through both corner-sharing (leading to the normal Al-H-Al bridges) and edge-sharing. acs.org The edge-sharing of octahedra gives rise to the distinctive bifurcated double-hydrogen bridge (Al-2H-Al) that is unique to the γ-phase. acs.orgresearchgate.net This difference in connectivity directly impacts the density and stability of the polymorph, with the structure of γ-AlH₃ containing larger cavities and having a density about 11% lower than that of α-AlH₃. acs.orgnih.gov

Theoretical and Computational Crystallography

Theoretical and computational crystallography have become indispensable tools for investigating the properties of materials at an atomic level. For aluminium hydride (AlH3), these methods provide crucial insights into its complex polymorphic landscape, vibrational characteristics, and mechanical stability. By employing sophisticated quantum mechanical models, researchers can predict and understand the behavior of AlH3 polymorphs that are often challenging to study experimentally.

Density Functional Theory (DFT) for Structure Optimization and Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the geometric and energetic properties of aluminium hydride polymorphs and related clusters.

DFT calculations have been instrumental in exploring the relative stabilities of different AlH3 phases. For instance, calculations have shown that the γ-AlH3 polymorph is less stable than the α-AlH3 phase. aps.org The energy difference, including the zero-point energy, was determined, providing a quantitative measure of their relative stability. aps.org DFT has also been employed to predict novel crystal structures; researchers have reported the possibility of cubic and orthorhombic AlH3 structures that could be more stable than the common hexagonal α-phase. utep.edu

The application of DFT extends to the prediction of complex molecular arrangements. Theoretical studies have been conducted on linear polymeric clusters (AlnH3n for n=1–12) and cage-like clusters (AlnH3n for n=6, 8, 10, and 12). researchgate.net A notable prediction from these studies is a stable cage-chain structure, (Al12H36)m, which features a basic unit of a cage-like Al12H36 structure connected by double hydrogen-bridged bonds. researchgate.net The method is also used to model the formation of hydrides by simulating the sequential addition of hydrogen atoms to small aluminum clusters until saturation is reached. aps.org

DFT calculations provide optimized structural parameters that can be compared with experimental data. The calculated structural parameters for γ-AlH3, for example, are in good agreement with results from diffraction experiments. aps.org This agreement validates the computational approach and allows for reliable predictions of properties for yet-to-be-synthesized or difficult-to-characterize phases.

Table 1: DFT-Calculated Structural Parameters for AlH₃ Polymorphs
PolymorphCrystal SystemSpace GroupCalculated Lattice Parameters (Å)
α-AlH₃HexagonalR3ca = 4.94, c = 11.80 utep.edu
γ-AlH₃OrthorhombicPnmaa = 5.38, b = 7.35, c = 5.77 utep.edu
Predicted Phase 1CubicNot SpecifiedData not available in abstract
Predicted Phase 2OrthorhombicNot SpecifiedData not available in abstract

While powerful, DFT predictions can have limitations. For complex hydrides, it has been noted that DFT-optimized structures can sometimes overestimate certain properties, such as the quadrupole coupling constant, which is attributed to the neglect of thermal motion in the calculations. researchgate.netaip.orgarxiv.orgnih.gov

Computational Spectroscopy: Phonon, Infrared, and Raman Modes

Computational spectroscopy, using methods based on DFT, is a vital technique for understanding the vibrational properties of aluminium hydride polymorphs. By calculating the phonon dispersion curves, phonon density of states (DOS), and infrared (IR) and Raman active modes, researchers can identify and interpret the spectral features corresponding to specific structural elements.

The phonon dispersion relations and DOS have been calculated for various AlH3 polymorphs using the direct force-constant method. acs.org These calculations are crucial for assessing the dynamical stability of the crystal structures; a structure is considered dynamically stable if no imaginary frequencies are found in its phonon dispersion curves. acs.org

The vibrational spectra of α-AlH3 and γ-AlH3 have been computationally analyzed and show distinct features related to their structural differences. aps.orgutep.edu The α-phase has a structure built from vertex-sharing AlH6 octahedra connected by Al-H-Al bridging bonds. utep.edu Its calculated phonon DOS shows a gap between the low-frequency modes associated with Al motion and the high-frequency modes related to Al-H bond stretching. aps.org In contrast, the γ-phase features a unique double-bridge bond (Al-2H-Al) in addition to the normal single bridges. aps.org This structural peculiarity leads to distinguishable new features in its calculated vibrational spectrum. aps.org The phonon DOS for the γ-phase is more complex due to its larger unit cell and different bonding environment. aps.org

Calculations of IR- and Raman-active modes provide spectra that can be directly compared with experimental measurements. For α-AlH3, calculations have identified four Raman and six infrared active modes. utep.edu The frequencies and intensities of these modes have been computed for all known AlH3 polymorphs, aiding in the experimental identification and characterization of these phases. acs.org

Table 2: Calculated Vibrational Mode Features for AlH₃ Polymorphs
PolymorphVibrational PropertyKey Finding/Calculated Feature
α-AlH₃Raman/IR ModesFour Raman and six infrared active modes calculated. utep.edu
α-AlH₃Phonon DOSA frequency gap of about 250 cm⁻¹ exists between Al-related and H-related modes. aps.org
γ-AlH₃Phonon SpectrumShows distinguishable features attributed to the unique double-bridge Al-2H-Al bonds. aps.org
γ-AlH₃Phonon DOSMore complex than α-phase due to a larger number of atoms in the unit cell. aps.org

First-Principles Calculations of Elastic Constants

First-principles calculations, based on DFT, are used to determine the mechanical properties of materials by calculating their elastic constants. These constants (e.g., C11, C12, C44) describe a material's response to applied stress and are fundamental to understanding its stiffness, compressibility, and mechanical stability.

The elastic properties of various AlH3 polymorphs have been studied computationally. Calculations of the single-crystal elastic constants for the known polymorphs revealed that they are generally easily compressible. acs.org The mechanical stability of a crystal structure can be assessed using the Born stability criteria, which are conditions that the elastic constants must satisfy.

For the high-pressure cubic metallic phase of AlH3, first-principles calculations have been used to study its elastic, superconducting, and thermodynamic properties. aip.org The calculated elastic modulus and phonon dispersion curves for this phase at various pressures indicate that it is both mechanically and dynamically stable above 73 GPa. aip.org The pressure dependence of the elastic constants, bulk modulus (B), and other mechanical properties have been determined, providing a comprehensive picture of its behavior under extreme conditions. aip.org The chemical bonding in the AlH3 polymorphs has also been analyzed, showing a noticeable covalent character in most phases. acs.org

Table 3: Calculated Mechanical Properties for High-Pressure Cubic AlH₃
Pressure (GPa)Lattice Constant (Å)Bulk Modulus B (GPa)Pressure Derivative B'
732.998103.84.08
1002.924137.93.94
1502.812201.23.74
2002.731265.13.62
3002.610395.03.46

Data sourced from Reference aip.org.

These computational investigations into the elastic properties are crucial not only for fundamental materials science but also for applications where mechanical integrity is important, such as in hydrogen storage systems.

Mechanisms and Kinetics of Aluminium Hydride Decomposition

Thermal Decomposition Pathways and Phase Transformations

Aluminium hydride exists in several polymorphic forms, including α, α', β, γ, δ, ε, and ζ-AlH3, each exhibiting distinct thermal stabilities and decomposition characteristics. frontiersin.orgfrontiersin.org Among these, α-AlH3 is generally considered the most stable polymorph. frontiersin.orgfrontiersin.org

The decomposition pathways of AlH3 polymorphs vary:

α-AlH3 Decomposition : The α-phase typically undergoes direct decomposition to yield elemental aluminium (Al) and hydrogen gas (H2) upon heating. frontiersin.orgfrontiersin.org This process is characterized by the nucleation and growth of the aluminium phase. nih.govresearchgate.netacs.orgresearchgate.netdtic.milfilinchuk.com

β-AlH3 and γ-AlH3 Transformations : Less stable polymorphs, such as β-AlH3 and γ-AlH3, frequently transform exothermically into the more stable α-AlH3 phase before decomposing to Al and H2. mdpi.comissp.ac.rufrontiersin.orgfrontiersin.orgenergy.govbnl.gov This phase transition does not involve hydrogen loss. issp.ac.ru

The γ → α phase transition can be observed at temperatures as low as 100 °C and is typically complete by 140 °C. mdpi.com Differential Scanning Calorimetry (DSC) analyses reveal an exothermic peak corresponding to this transition around 100 °C. energy.govbnl.gov

Subsequent α → Al decomposition typically dominates above 160 °C, with an exothermic peak around 170 °C in DSC profiles. mdpi.comenergy.gov Rapid decomposition of AlH3 has been observed at approximately 180 °C, resulting in a weight loss consistent with its theoretical hydrogen content (10 wt%). ucl.ac.uk

Direct Decomposition : While phase transitions are common, direct decomposition of γ-AlH3 and α'-AlH3 to Al and H2, bypassing the α-AlH3 intermediate, has also been reported. frontiersin.orgfrontiersin.org For instance, α'-AlH3 can release hydrogen in the temperature range of 120–200 °C. frontiersin.orgfrontiersin.org

The decomposition process involves two major steps: a slower, rate-determining step controlled by the solid-state nucleation of aluminium crystals, followed by a faster step attributed to crystal growth. researchgate.netdtic.milucl.ac.uk

Kinetic Analysis of Dehydrogenation Processes

The rate and extent of hydrogen release from aluminium hydride are critical for its practical applications, and these are thoroughly investigated through kinetic analysis.

The decomposition kinetics of AlH3 polymorphs are primarily controlled by the nucleation and growth of the aluminium phase. nih.govresearchgate.netacs.orgresearchgate.netdtic.mil

Isothermal Studies : For isothermal hydrogen evolution, the fractional decomposition curves often fit well with the second and third-order Avrami-Erofeyev equations, which describe nucleation and growth processes in two and three dimensions, respectively. nih.govresearchgate.netacs.org

Non-Isothermal Studies : Under non-isothermal heating conditions, the decomposition typically proceeds through three distinct stages: an induction period, an acceleratory period, and a deceleration period. issp.ac.ruresearchgate.netdtic.milucl.ac.uk The nucleation of aluminium atoms is identified as the rate-determining step in this multi-stage process. researchgate.netdtic.milucl.ac.uk

The thermal decomposition of AlH3 is highly temperature-dependent, with elevated temperatures significantly enhancing the reaction rate. mdpi.comresearchgate.netucl.ac.ukresearchgate.net

Temperature-Dependent Kinetics : Isothermal studies on γ-AlH3 demonstrate a clear temperature dependency, with the duration of the γ → α transition decreasing from 225 minutes at 100 °C to 5 minutes at 180 °C. mdpi.com This suggests a dual-controlled mechanism where surface nucleation kinetics and bulk hydrogen diffusion dominate at lower temperatures (≤140 °C), while interfacial reactions and H2 gas release drive the α → Al decomposition at higher temperatures (160–180 °C). mdpi.com

Activation Energies : Activation energies (Ea) for AlH3 decomposition vary depending on the polymorph, sample preparation, and the specific stage of decomposition.

For α-AlH3, β-AlH3, and γ-AlH3 polymorphs, activation energies typically range from 79 to 102 kJ/mol. issp.ac.ru

Specific values reported include approximately 157 kJ/mol for the acceleratory and decay periods of α-AlH3 decomposition. issp.ac.ru

For γ-AlH3, an activation energy of 92 kJ/mol has been reported, while for α-AlH3, it is 136 kJ/mol. filinchuk.com

Studies on non-isothermal decomposition have identified activation energies of 97 kJ/mol for the induction period, 108 kJ/mol for the acceleration period, and 112 kJ/mol for the deceleration period. researchgate.netdtic.milucl.ac.uk

Passivation treatments can significantly increase the activation energy, for example, from 84.8 kJ/mol for raw α-AlH3 to 107.1 kJ/mol for optimized passivated samples, indicating enhanced thermal stability. x-mol.com

Methods of Determination : Reaction rates and kinetic parameters are determined using various experimental techniques, including:

Isothermal hydrogen evolution measurements. nih.govresearchgate.net

Pressure rise measurements due to released hydrogen. researchgate.netaiaa.org

Thermogravimetric analysis (TGA) and vacuum thermal stability (VTS). researchgate.netucl.ac.ukunipi.it

Differential Scanning Calorimetry (DSC). mdpi.combnl.govunipi.it

In situ X-ray Diffraction (XRD) and Thermal Desorption Spectroscopy (TDS). mdpi.comfilinchuk.comunipi.itresearchgate.netepfl.ch

Table 1: Isothermal γ → α Transition Durations for γ-AlH3 mdpi.com

Temperature (°C)γ → α Transition Duration (min)
100225
120130
14014
16010
1805

Table 2: Reported Activation Energies (Ea) for AlH3 Decomposition issp.ac.ruresearchgate.netdtic.milfilinchuk.comucl.ac.ukx-mol.com

Polymorph/StageActivation Energy (kJ/mol)Source
α-AlH3 (acceleratory/decay)~157Herley et al. issp.ac.ru
α-AlH3136Maehlen et al. filinchuk.com
β-AlH392Graetz & Reilly issp.ac.ru
γ-AlH379Graetz & Reilly issp.ac.ru
γ-AlH392Maehlen et al. filinchuk.com
Induction period97Tarasov et al. researchgate.netdtic.milucl.ac.uk
Acceleration period108Tarasov et al. researchgate.netdtic.milucl.ac.uk
Deceleration period112Tarasov et al. researchgate.netdtic.milucl.ac.uk
Raw α-AlH384.8Zhao et al. x-mol.com
Passivated α-AlH3107.1Zhao et al. x-mol.com

Surface and Defect Chemistry in Decomposition

The decomposition behavior of aluminium hydride is significantly influenced by its surface properties and the presence of lattice defects.

Aluminium hydride is kinetically stable at room temperature, largely due to the presence of a native surface oxide layer, typically aluminium oxide (Al2O3). researchgate.netacs.orgresearchgate.netresearchgate.netresearchgate.netaip.org This oxide layer acts as a kinetic barrier, preventing the thermodynamically unstable AlH3 from decomposing prematurely. acs.orgresearchgate.netresearchgate.netaip.org

Hydrogen release from AlH3 occurs predominantly at the free surface rather than in the bulk. ucl.ac.ukresearchgate.netaip.org Consequently, a complete and dense surface oxide layer can significantly hinder hydrogen production, making it slower for "perfect core-shell AlH3" particles compared to "bare AlH3" because hydrogen atoms must diffuse across this passivation layer to be released. researchgate.netucl.ac.ukresearchgate.net

During hydrogen desorption, the surface oxide layer undergoes changes, and its breaking can remarkably increase the hydrogen desorption rate. researchgate.netaip.org This phenomenon is often attributed to the differing thermal expansion coefficients between the hydride core and the oxide shell, leading to mechanical stress and cracking of the oxide layer. aip.org Furthermore, studies indicate that thicker and more uniformly distributed oxide layers can result in higher desorption temperatures and more symmetric desorption peaks. filinchuk.com Chemical passivation methods, such as treatment with hydrochloric acid, can remove surface impurities and promote the formation of more complete and dense oxide layers, thereby increasing the initial decomposition temperature and extending the total decomposition time. x-mol.com

In some cases, lattice distortion resulting from interactions with additives can also influence decomposition. For example, the interaction between Al2O3 layers on the surface of AlH3 and titanium diboride (TiB2) can lead to the formation of an Al-Ti-B solid solution, inducing lattice distortion that may catalyze the decomposition. researchgate.net The defectiveness of core-shell AlH3 has been reported to significantly impact the kinetics of its reactions, leading to faster reaction rates due to a decrease in relative potential energy and increased consumption rate of oxygen in defective systems. researchgate.net

Advanced Research in Hydrogen Storage Applications of Aluminium Hydride

Strategies for Enhancing Dehydrogenation Kinetics and Reversibility

To address the limitations of AlH₃, various strategies are being investigated to improve its dehydrogenation kinetics and enable reversibility. These include catalytic doping, nanostructuring, and mechanical activation.

Catalytic Doping with Transition Metals and Other Additives

Catalytic doping with transition metals has proven effective in enhancing the kinetics of hydrogen release and uptake in aluminum-based hydrides, particularly for sodium aluminium hydride (NaAlH₄) mdpi.comresearchgate.netacs.orgcambridge.org. While much of the foundational work on catalytic effects was established with NaAlH₄, the principles are being explored for AlH₃. For NaAlH₄, the addition of small molar percentages (e.g., 2–4 mol%) of titanium (Ti) compounds, such as titanium trichloride (B1173362) (TiCl₃) or titanium tetrabutoxide (Ti(OBu)₄), significantly improves dehydrogenation kinetics and renders the system reversible mdpi.comresearchgate.netcambridge.org. This catalytic effect is believed to involve the formation of Ti-Alx alloys that facilitate the formation and sorption dynamics of AlH₃ during both decomposition and reformation mechanisms bac-lac.gc.caenergy.gov.

Other transition metals and additives have also shown promise. Zirconium (Zr), vanadium (V), scandium (Sc), praseodymium (Pr), and cerium (Ce) chlorides have demonstrated comparable or improved catalytic abilities for NaAlH₄ kinetics bac-lac.gc.cacambridge.org. Synergistic effects have been observed when combining certain dopants, such as Ti and iron (Fe) alkoxide complexes, leading to further kinetic improvements researchgate.netenergy.gov. For instance, doping NaAlH₄ with a combination of Ti and Zr alkoxide complexes has resulted in an improved cyclable capacity of 4.8 wt% researchgate.net. The table below summarizes some catalytic doping effects observed in related alanate systems, highlighting the potential for similar improvements in AlH₃.

Catalyst/AdditiveEffect on Dehydrogenation Kinetics (NaAlH₄)Cyclable Capacity (wt%)Temperature (°C)Pressure (atm)Reference
UndopedSlow--- researchgate.net
Ti-dopedRapid H₂ evolution4.0100- researchgate.net
Ti + Zr alkoxidesImproved kinetics, stabilization4.8-- researchgate.net
Ti(OBu)₄ + Fe(OEt)₂Synergistic effect, improved kinetics4.010487 researchgate.net
TiCl₃ (4 mol%)~50 times higher H₂ production rate--- researchgate.net
ZrCl₄Promotes second decomposition step--- researchgate.net
HfCl₄Promotes second decomposition step--- researchgate.net

Nanostructuring and Nanoconfinement Effects on Hydrogen Sorption

Nanostructuring and nanoconfinement represent promising strategies to enhance the (de)hydrogenation kinetics and, in some cases, the thermodynamics of metal hydrides, including AlH₃ au.dkresearchgate.netmdpi.comrsc.org. By confining hydrides within the nanopores of scaffold materials, such as carbon-based frameworks like high surface area graphite (B72142) (HSAG) or covalent triazine frameworks (CTFs), several beneficial effects are observed:

Reduced Decomposition Temperatures : Nanoconfinement can significantly lower the hydrogen release temperatures. For instance, nanoconfined AlH₃ within mesopores of HSAG showed a decomposition temperature 50 °C lower than its bulk counterpart researchgate.net.

Improved Kinetics : The reduced particle size and increased surface area in nanoconfined materials shorten hydrogen diffusion distances and increase reactive surface and grain boundary ratios, leading to faster hydrogen uptake/release rates rsc.orgacs.orgmdpi.com.

Potential for Reversibility : A significant finding is that nanoconfinement can enable some degree of reversibility for AlH₃ under moderate conditions. Studies have observed hydrogen uptake for nanoconfined AlH₃ at 150 °C and 60 bar hydrogen pressure, suggesting that reversible release of hydrogen with alane under such conditions may be possible researchgate.net. Another study demonstrated reversible dehydrogenation of metastable alane (AlH₃) by stabilizing molecular AlH₃ within the nanopores of a bipyridine-functionalized covalent triazine framework au.dk.

Despite the potential, challenges remain in achieving a high degree of filling within scaffolds and ensuring adequate hydrogen storage capacity for large-scale applications researchgate.net.

Mechanically Induced Activation for Improved Kinetics

Mechanical activation, particularly through techniques like ball milling, is a viable method for improving the kinetics of hydrogen sorption in metal hydrides, including AlH₃ ut.eeresearchgate.netspbu.ru. Ball milling reduces particle size and introduces defects in the material's microstructure, which can lower decomposition temperatures and activation energies mdpi.comresearchgate.net. For AlH₃, ball milling has been shown to improve its relatively low dehydrogenation temperatures of around 150-200 °C ut.ee. This mechanical processing can also be used in the synthesis of hydrides under a hydrogen atmosphere mdpi.com. The high temperatures and pressures locally induced by shocks during milling contribute to the mechanical decomposition and activation of hydrides researchgate.net.

Thermodynamic and Kinetic Challenges in Reversible Hydrogen Storage

Despite its attractive hydrogen storage capacity, AlH₃ faces significant thermodynamic and kinetic challenges that hinder its widespread adoption as a reversible hydrogen storage material researchgate.netenergy.govmdpi.comwikidata.org.

Thermodynamic Instability and High Rehydrogenation Pressures : AlH₃ is thermodynamically metastable at ambient conditions umsl.edumdpi.comcambridge.org. While this metastability allows for hydrogen release at relatively low temperatures (e.g., >60 °C), its reformation directly from aluminum metal and hydrogen gas requires extraordinary pressures, typically in the kbar range (e.g., >2.5 GPa or 25,000 bar) au.dkresearchgate.netut.eemdpi.com. This makes direct rehydrogenation impractical for most applications. The ideal decomposition enthalpy for a reversible hydrogen storage material operating under practical conditions (e.g., supplying H₂ at <100 °C and 1–10 bar) is estimated to be around 39–46 kJ/(mol H₂) cambridge.org. AlH₃'s decomposition enthalpy is much lower (e.g., 7 kJ/mol H₂) scispace.com, indicating its high thermodynamic stability towards decomposition, which translates to a high energy barrier for reformation.

Prospective Research Avenues and Overcoming Practical Limitations

Overcoming the challenges associated with AlH₃'s reversibility is crucial for its future as a viable hydrogen storage material researchgate.netmdpi.comwikidata.orguni.lu. Prospective research avenues are focused on innovative synthesis and regeneration methods, further optimization of existing strategies, and the development of new material systems.

Electrochemical Synthesis and Regeneration : One promising avenue is the electrochemical synthesis of AlH₃, which offers a route to regenerate the material reversibly and bypass the expensive thermodynamic costs associated with traditional chemical synthesis methods researchgate.net. This approach has been successfully demonstrated and could pave the way for more economically feasible regeneration cycles.

Optimizing Nanoconfinement : Further research is needed to optimize nanoconfinement strategies. This includes developing new scaffold materials with tailored pore sizes and surface functionalities to achieve higher filling degrees and better control over hydrogen sorption properties umsl.eduresearchgate.netmdpi.comrsc.orgacs.org. Understanding and controlling interfacial interactions between the hydride and the scaffold is key to fine-tuning dehydrogenation kinetics acs.org.

Novel Catalysts and Co-doping : Continued research into new and more effective catalysts, including combinations of transition metals and other additives, is essential to further enhance kinetics and improve reversibility under milder conditions bac-lac.gc.caresearchgate.netcambridge.orgenergy.gov.

Meeting DOE Targets : Future research must align with ambitious targets set by organizations like the U.S. Department of Energy (DOE) for hydrogen storage systems. These targets include a gravimetric density of at least 6.5 wt%, a volumetric density of 6.1 MJ/L, a cost target of $8/kWh, operation within a temperature range of -40 to 85 °C, and refueling times of less than 3 minutes aps.org. Achieving these goals will require a comprehensive understanding of the complex kinetics, mass transport, and microstructural phenomena involved in hydrogen uptake and release iitm.ac.in.

Advanced Characterization Techniques for Aluminium Hydride Research

Spectroscopic Methodologies

Spectroscopic techniques offer invaluable information about the bonding, vibrational modes, and electronic states within aluminium hydride, enabling a deeper understanding of its fundamental properties.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for discerning the chemical nature and structural properties of AlH3 polymorphs. These methods analyze the interaction of electromagnetic radiation with the molecular vibrational and rotational levels of the material. utep.edu

For instance, Raman spectroscopy has been effectively used to characterize different AlH3 phases. The α-AlH3 polymorph exhibits characteristic Raman peaks at approximately 506 cm⁻¹ and 715 cm⁻¹. rsc.org In contrast, the γ-AlH3 polymorph displays distinct Al-H stretching modes at 1053 cm⁻¹ and 1487 cm⁻¹, with the former generally sharper and more intense. rsc.org Studies have also reported strong Raman peaks for pure γ-AlH3 at 251 cm⁻¹, 1055 cm⁻¹, and 1485 cm⁻¹. researchgate.net The expectation of more vibrational lines for γ-AlH3 compared to α-AlH3 is consistent with its larger unit cell, containing 24 atoms versus 8 atoms, respectively. researchgate.net

Vibrational spectroscopic studies can also be conducted under non-ambient conditions, such as static compression. Raman spectra of alane under increasing pressure (up to 6.6 GPa) have shown four distinct modes whose frequencies increase with pressure, providing data for estimating mode Grüneisen parameters. tandfonline.com Furthermore, theoretical calculations based on density functional theory (DFT) have been employed to estimate zone-center phonon energies for α-AlH3, which are then compared with experimental Raman and infrared data to validate theoretical models. tandfonline.com Fourier Transform Infrared (FT-IR) spectroscopy is also utilized to characterize the structure and topography of AlH3, particularly when studying surface modifications. researchgate.net

Table 1: Characteristic Raman Peaks for Aluminium Hydride Polymorphs

PolymorphCharacteristic Raman Peaks (cm⁻¹)Reference
α-AlH3506, 715 rsc.org
γ-AlH3251, 1053 (or 1055), 1487 (or 1485) rsc.org, researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR techniques like Magic-Angle Spinning (MAS) and Multiple-Quantum (MQ) MAS, is indispensable for probing the local chemical environments and spatial arrangements of atoms within various AlH3 samples. researchgate.netresearchgate.netnasa.govcaltech.edu

Both ¹H and ²⁷Al MAS-NMR spectra are routinely acquired to characterize the α-, β-, and γ-phases of AlH3. researchgate.netresearchgate.netnasa.govcaltech.edu The ²⁷Al MAS NMR is notably sensitive to subtle differences in the spatial arrangements of AlH6 octahedra, which are the fundamental building blocks in these three polymorphs. researchgate.netcaltech.edu This sensitivity allows for the differentiation of various AlH3 phases. The isotropic chemical shift (δ) and quadrupolar coupling parameters (CQ, η) derived from ²⁷Al MAS NMR serve as distinctive signatures for different AlH3 polymorphs. researchgate.net

NMR studies have been instrumental in confirming phase transitions, such as the transformation of γ-AlH3 to α-AlH3, and in observing the direct decomposition of less stable phases, like γ-AlH3, into aluminum metal, even at room temperature. researchgate.netresearchgate.netcaltech.edu Beyond the main aluminium hydride phases, NMR can also identify and quantify extraneous components, including Al metal, molecular hydrogen (H2), and various Al-O species. The presence and concentration of these impurities are dependent on the initial AlH3 phase composition and preparation procedures. researchgate.netnasa.gov For example, a broad resonance at 4.74 ppm in the ¹H NMR spectrum has been attributed to AlH, with its broadening influenced by the quadrupolar nature of the ²⁷Al nucleus (I=5/2). mdpi.com Additionally, a broad peak around 65 ppm in the ²⁷Al{¹H} NMR spectrum is characteristic of four-coordinated aluminum nuclei. mdpi.com

Table 2: Characteristic NMR Signatures for Aluminium Hydride

NucleusTechniqueTypical Chemical Shift (ppm)RemarksReference
¹HMAS-NMR~4.74 (broad)Attributed to AlH, broadening due to ²⁷Al quadrupolar coupling mdpi.com
²⁷AlMAS-NMRVariableSensitive to AlH6 octahedra arrangement, distinctive for polymorphs researchgate.netcaltech.edu
²⁷Al²⁷Al{¹H} NMR~65 (broad)Characteristic for four-coordinated aluminum nuclei mdpi.com

XPS is particularly valuable for determining the surface composition and bonding characteristics of AlH3, especially when studying surface modifications or degradation. For instance, XPS has been successfully employed to confirm the successful formation of polydopamine (PDA) coatings on α-AlH3 surfaces. nih.gov The appearance of specific elemental signals, such as the N1s peak, in the XPS spectrum after coating confirms the presence of the polydopamine material on the α-AlH3 surface. nih.gov This technique can also be utilized for non-destructive elemental depth profiling, mapping lateral variations of surface chemistry, and studying corrosion products like aluminum hydroxide. uoregon.edudiva-portal.org XPS provides critical insights into the interaction of AlH3 with its environment, including the formation of passivation layers that can influence its stability. nih.gov

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the physical form and structure of aluminium hydride particles, which directly impact their properties and performance.

Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and particle characteristics of aluminium hydride samples. researchgate.netnih.govfrontiersin.orgscientific.net SEM provides high-resolution images that reveal the distinct shapes and sizes of different AlH3 polymorphs.

Research has shown that various AlH3 polymorphs exhibit unique morphologies:

α-AlH3 is typically observed as single crystal cuboids, often ranging from 50 to 100 micrometers in size. researchgate.net

β-AlH3 tends to adopt a "pincushion" or "fuzzy ball" morphology. researchgate.net

γ-AlH3 commonly forms as a collection of fused needles. researchgate.net

α'-AlH3 has been characterized by its rod-like particles. frontiersin.org

SEM is also critical for assessing changes in particle morphology and size resulting from various processing steps, such as surface coating or de/rehydrogenation cycles. For example, studies on coated α-AlH3 samples have confirmed that the primary morphology of α-AlH3 is retained after coating with materials like polydopamine. nih.gov In studies involving metal hydrides, SEM, sometimes combined with energy-dispersive X-ray spectroscopy (EDX), can reveal changes in particle size and grain size upon de/hydriding cycles. aip.org

Thermal Analysis Techniques

Thermal analysis techniques are fundamental for understanding the stability, decomposition pathways, and energy release characteristics of aluminium hydride.

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are extensively used to investigate the thermal decomposition behavior and stability of aluminium hydride. researchgate.netnih.govscientific.netresearchgate.netmdpi.comaiaa.orgeucass.euresearchgate.netktu.lt

DSC is particularly useful for quantifying the heat of thermal decomposition and determining the hydrogen content of AlH3 samples. researchgate.net For instance, α-AlH3 typically exhibits a significant endothermic peak around 180.38 °C, corresponding to its thermal decomposition. researchgate.net The decomposition of less stable polymorphs, such as β-AlH3 and γ-AlH3, often proceeds through an exothermic transformation to the more stable α-phase, usually occurring around 100 °C, followed by the decomposition of the α-AlH3 into aluminum metal and hydrogen gas. researchgate.netmdpi.comresearchgate.net DSC analysis of γ-AlH3 can reveal an exothermic peak at 170 °C, which is associated with the α → Al decomposition, with an initial phase transition temperature observed around 127.8 °C. mdpi.com

These techniques also help evaluate the impact of surface modifications on the thermal stability of AlH3. For example, coating α-AlH3 with polydopamine has been shown to reduce its moisture absorption rate and influence its thermal stability. nih.gov TGA, DSC, Differential Thermal Analysis (DTA), and Thermal Desorption Spectroscopy (TDS) are all employed to precisely determine hydride decomposition temperatures, the quantity of released hydrogen, and the associated heat changes. ktu.lt In situ X-ray Diffraction (XRD) is often coupled with thermal analysis to provide real-time insights into the structural phase transitions occurring during heating. mdpi.com Hydrogen release temperatures for α-AlH3 can vary significantly, ranging from approximately 650 K to 1200 K, depending on the heating rate applied. tandfonline.com

Table 3: Thermal Decomposition Characteristics of Aluminium Hydride Polymorphs

PolymorphInitial Phase Transition Temperature (°C)Decomposition PathwayHeat of Decomposition (J/g)Reference
α-AlH3~180.38 (endothermic peak)Direct decomposition to Al + H2318 ± 25 researchgate.net, researchgate.net
β-AlH3≥100 (exothermic transformation to α-AlH3)β → α → Al + H2 (partial direct decomposition possible)- researchgate.net, researchgate.net
γ-AlH3≥100 (exothermic transformation to α-AlH3)γ → α → Al + H2 (partial direct decomposition possible)2.8 ± 0.4 kJ/mol AlH3 (γ→α transition) researchgate.net, mdpi.com, researchgate.net

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the mass of a sample as a function of temperature or time, under a controlled atmosphere. For aluminium hydride, TGA is extensively employed to study its thermal decomposition, which primarily involves the liberation of hydrogen gas and the formation of metallic aluminum. This technique provides crucial data on decomposition temperatures, the extent of mass loss, and the kinetics of the dehydrogenation process.

Research findings indicate that alane (AlH₃) typically decomposes in a multi-step process. Under non-isothermal heating conditions in an argon atmosphere, the decomposition of alane has been observed to occur in two main steps. The initial, slower step is governed by the solid-state nucleation of aluminum crystals, while the subsequent, faster step is attributed to the growth of these crystals. This process results in the liberation of hydrogen gas and the formation of amorphous aluminum particles rsc.orgresearchgate.net.

Studies have shown that the decomposition temperature range and the associated weight loss are dependent on the heating rate. For instance, at a heating rate of 20.2°C/min, decomposition of alane in argon began at 180°C and was completed at 215°C, with a final weight loss of 9.9%, indicating complete removal of hydrogen content. At a slower heating rate of 9.9°C/min, the decomposition started at a lower temperature of 168°C and concluded at 197°C, with an average weight loss of 9.05% rsc.org. The decomposition kinetics of alane have been analyzed using various models, revealing activation energies for different stages of the process, such as induction, acceleration, and deceleration, with values around 97, 108, and 112 kJ/mol, respectively researchgate.net. Further studies on the decomposition rate of aluminum hydride powder at slightly elevated temperatures (400–500 K, or 127–227 °C) yielded an activation energy of 97.6 kJ/mol diva-portal.orgtorontech.com.

The following table summarizes representative TGA data for aluminium hydride decomposition:

Heating Rate (°C/min)Decomposition Start Temperature (°C)Decomposition End Temperature (°C)Weight Loss (%)AtmosphereReference
20.21802159.9Argon rsc.org
9.91681979.05Argon rsc.org

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. This technique is crucial for identifying and quantifying thermal events such as phase transitions, melting, crystallization, and decomposition, which involve changes in enthalpy mdpi.combnl.govnih.gov. In the context of aluminium hydride, DSC is used to characterize the energy changes associated with its polymorphic transformations and decomposition into aluminum and hydrogen.

Research has successfully utilized DSC to investigate the thermal events of various polymorphs of AlH₃. For instance, the DSC analysis of γ-AlH₃ reveals an exothermic peak at 170 °C, which corresponds to the decomposition of the α-AlH₃ phase into metallic aluminum. The initial phase transition of γ-AlH₃ to α-AlH₃ has been observed at approximately 127.8 °C.

Studies combining DSC with other techniques like X-ray diffraction have elucidated the decomposition pathways of different AlH₃ polymorphs. It has been shown that β-AlH₃ and γ-AlH₃ first undergo an initial phase transition to the more stable α-AlH₃ polymorph, followed by the decomposition of the α-phase. These phase transformations are exothermic, with measured heat evolutions of 1.5 ± 0.4 kJ/mol AlH₃ for the β→α transition and 2.8 ± 0.4 kJ/mol AlH₃ for the γ→α transition. The measured formation enthalpy for α-AlH₃ is approximately −10 kJ/mol AlH₃. Furthermore, the enthalpy of dehydrogenation of α-AlH₃ determined by DSC has been reported to be in the range of 5.7–6.6 kJ/mol of H₂.

The application of DSC provides critical thermodynamic data, helping to understand the stability and energy release characteristics of aluminium hydride. The ability to detect and quantify these thermal events is vital for optimizing the material's properties for its intended applications.

The following table summarizes representative DSC data for aluminium hydride thermal events:

AlH₃ Polymorph/PhaseThermal EventTemperature (°C)Enthalpy Change (kJ/mol AlH₃)Reference
γ-AlH₃Phase transition to α-AlH₃~127.8-
γ-AlH₃Decomposition (α → Al)170 (exothermic peak)-
β-AlH₃Phase transition to α-AlH₃~1001.5 ± 0.4 (exothermic)
γ-AlH₃Phase transition to α-AlH₃~1002.8 ± 0.4 (exothermic)
α-AlH₃Dehydrogenation (per mol H₂)-5.7–6.6 (kJ/mol H₂)
α-AlH₃Formation enthalpy at room temperature-~ -10

Aluminium Hydride in Energetic Materials and Propulsion Research

Combustion Performance and Energy Release Characteristics

Aluminium hydride stands out as a high-energy fuel for solid propellants, primarily due to its substantial gravimetric (10.1 wt%) and volumetric (148 kgH₂/m³) hydrogen capacity. wikipedia.orgnih.gov This high energy density translates into a considerable heat of combustion, estimated at approximately 40 MJ/kg. wikipedia.org The incorporation of AlH₃ into propellant formulations can lead to notable improvements in performance metrics. For instance, replacing 18% of conventional aluminum (Al) in an ammonium (B1175870) perchlorate (B79767) (AP)/hydroxyl-terminated polybutadiene (B167195) (HTPB)-based rocket propellant with AlH₃ can theoretically increase the specific impulse by 10% and decrease the flame temperature by 5%. wikipedia.org

Table 1: Comparative Combustion Performance of AlH₃-based Propellants

Propellant FormulationReaction Heat (J/g)Flame Radiation (x 10³)Combustion Wave Temperature (°C)
Conventional Al/AlH₃ (SP12)1442 scielo.org.mxN/AN/A
AlH₃@Al@AP (SP13)~1.2x SP12 scielo.org.mxN/AN/A
AlH₃@Al@AP@PFPE (SP14)5887 scielo.org.mxnih.gov31.4 scielo.org.mxnih.gov2495 scielo.org.mxnih.gov

Ignition Behavior and Hydrogen Fuel Generation in Propulsion Systems

Aluminium hydride is characterized by its ability to readily release hydrogen upon heating, even at relatively low temperatures. wikipedia.orgnih.govnih.gov This rapid low-temperature decomposition, occurring below 100°C, is a key aspect of its utility in propulsion systems. uni.lu The combustion of AlH₃ typically involves two distinct processes: dehydrogenation (AlH₃ → Al + 3/2H₂) followed by the oxidation of the resulting aluminum (Al + 3/4O₂ → 1/2Al₂O₃). uni.lu

Experimental investigations into the ignition behavior of α-AlH₃ have revealed that both hydrogen release and ignition temperatures increase with higher heating rates. Hydrogen release temperatures have been observed to range from approximately 650 K to 1200 K, while ignition temperatures vary from below the melting point of aluminum (933 K) to around 1500 K. lipidmaps.orglipidmaps.orgnih.gov The ignition process is highly sensitive to the heating rate but, notably, remains independent of the atmospheric composition beyond a critical oxygen mole fraction greater than 0.05. lipidmaps.orgnih.gov The activation energy for hydrogen release at high heating rates is approximately 27 kJ/mol, which is significantly lower than values reported at much lower heating rates, suggesting a shift in the rate-limiting step from chemical kinetics to intraparticle hydrogen diffusion. lipidmaps.orglipidmaps.orgnih.gov The activation energy for ignition in both air and carbon dioxide (CO₂) is approximately 37 kJ/mol. lipidmaps.org

The inclusion of AlH₃ in propellants can substantially reduce the ignition temperature compared to conventional aluminum powder. nih.gov For instance, in Al/AlH₃/CuO composites, an optimal AlH₃ content of 20% resulted in the lowest ignition temperature of 441.4 °C and the shortest ignition delay time of 5.32 ms. chinagut.cn Studies on high-pressure ignition indicate that the dehydrogenation of AlH₃ is not pressure-dependent under certain tested conditions. sigmaaldrich.comnih.gov However, ignition temperatures show a linear relationship with pressure up to approximately 0.4 MPa, after which they remain constant at higher pressures. sigmaaldrich.comnih.gov High-speed imaging has captured a dramatic alteration in ignition behavior above 0.4 MPa, which may correspond to a threshold for hydrogen/air autoignition or an explosion limit. sigmaaldrich.comnih.gov In solid propellants, the decomposition of α-AlH₃ particles is completed at the burning surface, leading to the release of hydrogen very close to this surface, which subsequently burns in the primary flame zone. wikipedia.org

Table 2: Ignition Characteristics of α-AlH₃

ParameterRange/ValueConditionsReference
Hydrogen Release Temperature650 - 1200 KIncreases with heating rate (10⁴ to 10⁵ K/s) lipidmaps.orglipidmaps.orgnih.gov
Ignition Temperature900 - 1500 KIncreases with heating rate (10⁴ to 10⁵ K/s), >0.05 O₂ mole fraction lipidmaps.orglipidmaps.orgnih.gov
Activation Energy (H₂ Release)~27 kJ/molHigh heating rates lipidmaps.orglipidmaps.orgnih.gov
Activation Energy (Ignition)~37 kJ/molIn air and CO₂ lipidmaps.org
Lowest Ignition Temperature (AlH₃/CuO)441.4 °C20% AlH₃ content chinagut.cn
Shortest Ignition Delay Time (AlH₃/CuO)5.32 ms20% AlH₃ content chinagut.cn

Material Compatibility Studies with Propellant Formulations

A significant challenge in the practical application of aluminium hydride in energetic materials is its inherent low chemical and thermal stability in ambient atmospheres. wikipedia.orgnih.gov This instability, coupled with poor compatibility with certain propellant components, such as nitrates, has historically limited its widespread use. wikipedia.org Consequently, extensive research has focused on surface modification techniques to enhance the stability and compatibility of AlH₃ within propellant formulations. wikipedia.orgnih.gov

Various coating strategies have been explored. Organic compounds containing nitrile groups have been shown to improve both the stability of AlH₃ and its compatibility with other propellant components through bond interactions with free radicals on the AlH₃ surface. wikipedia.org Coating α-AlH₃ with stearic acid, for example, dramatically enhanced its electrostatic sensitivity (E₅₀) from 367 mJ to 5390 mJ, indicating improved safety. wikipedia.org Silane coupling agents, such as A171, have also been employed for surface modification. wikipedia.org Small gaseous molecules like tetrafluorohydrazine (B154578) (N₂F₄) and nitric oxide (NO), as well as liquid molecules such as aluminum sulfide (B99878) (Al₂S₃) and aluminum chloride (AlCl₃), can form protective coating layers on α-AlH₃ surfaces through adsorption processes. These treatments have demonstrated improved stability at elevated temperatures (e.g., decomposition reduced from 5.63% to 0.21% at 100°C over 7 hours with NO coating) and good compatibility with common propellant ingredients like ammonium perchlorate and nitrocellulose. wikipedia.org

While hydroxyl-terminated polybutadiene (HTPB) is a standard binder in many propellants, it is not considered an ideal binder for AlH₃. nih.gov However, coating α-AlH₃ with pyrotechnic binders like Shellac and Viton has proven effective in addressing stability and safety concerns. Shellac-coated α-AlH₃ composites exhibited minimal outgassing (1.2 mL/g at 50 °C for 6 days), and Viton-coated composites showed the highest E₅₀ value due to Viton's excellent electrical insulation properties. nih.gov Furthermore, functionalizing AlH₃ with hydrophobic perfluoropolyether (PFPE) followed by ammonium perchlorate (AP) coating has been shown to increase the water contact angle and raise the initial decomposition temperature. nih.gov Interestingly, oxidizers such as HMX, CL-20, and AP can also exert a strong stabilizing effect on AlH₃, improving the induction time of dehydrogenation by almost 1.2 times compared to raw AlH₃, attributed to strong hydrogen bonding. nih.govfishersci.com

Influence of Microstructure on Energetic Properties

Aluminium hydride is a polymorphic substance, existing in no less than seven non-solvated crystalline forms: α, α', β, γ, δ, ε, and ζ-AlH₃. wikipedia.orgnih.govuni.lunih.govfishersci.no Among these, α-AlH₃ is recognized as the most stable polymorph and is generally metastable due to the presence of a surrounding alumina (B75360) layer, which effectively prevents dehydrogenation at room temperature. uni.lu Each polymorph exhibits a distinct morphology. For instance, α-AlH₃ prepared by batch or continuous processes typically forms single crystal cuboids ranging from 50 to 100 µm. In contrast, α'-AlH₃ often adopts a pincushion or fuzzy ball morphology, while γ-AlH₃ appears as a collection of fused needles. Rod-like α'-AlH₃ particles, approximately 1 µm in length and 100 nm in width, have also been successfully synthesized.

The microstructure of AlH₃ significantly influences its energetic properties. The decomposition and dehydrogenation processes are dependent on factors such as particle size, the presence of doping stimulants, and the specific crystal form and structure. Smaller particle sizes of AlH₃ generally lead to more rapid oxidation and hydrogen release. Molecular dynamics simulations have indicated that the thickness of the alumina shell on AlH₃ particles directly impacts the thermal diffusion rate of aluminum atoms; thinner shells facilitate a higher oxygen adsorption rate, thereby accelerating the oxidation of aluminum atoms. nih.gov

Furthermore, the particle size distribution of condensed combustion products (CCPs) is affected by the microstructure of the AlH₃ used. Propellants formulated with modified AlH₃ composites (e.g., SP14) yield a narrower and smaller particle size distribution of CCPs compared to conventional formulations, contributing to higher combustion efficiency. scielo.org.mxnih.gov The unique rod-like morphology of α'-AlH₃, with its increased surface area, is believed to enhance the hydrogen desorption process. Thermodynamically, the less stable β and γ polymorphs of AlH₃ undergo an initial exothermic phase transition to the more stable α-AlH₃ polymorph, followed by the decomposition of the α phase. The direct decomposition of the β and γ phases is faster than that of the α phase due to their lower total formation enthalpy. The activation energy for hydrogen release can also be influenced by high heating rates, shifting the rate-limiting step from chemical kinetics to intraparticle hydrogen diffusion. lipidmaps.orgnih.gov

Table 3: Polymorphs and Morphologies of AlH₃

PolymorphMorphologyStability
α-AlH₃Single crystal cuboids (50–100 µm)Most stable uni.lu
α'-AlH₃Pincushion or fuzzy ball; Rod-like (1 µm length, 100 nm width)Less stable than α-AlH₃
β-AlH₃Not distinctly discernedLess stable than α-AlH₃
γ-AlH₃Collection of fused needlesLess stable than α-AlH₃
δ, ε, ζ-AlH₃N/ADecompose directly to Al without crystal transformation wikipedia.org

Aluminium Hydride As a Reductant in Complex Chemical Synthesis

Reaction Mechanisms of Aluminium Hydride in Organic Transformations

The fundamental reaction mechanism of aluminium hydride involves the nucleophilic addition of a hydride ion to an electron-deficient center, most commonly the carbon atom of a carbonyl group. chemistnotes.com The process can be generalized into two main steps: a nucleophilic attack followed by a workup step.

Nucleophilic Attack: The hydride ion (H⁻), delivered from the aluminium hydride complex (e.g., [AlH₄]⁻ from Lithium Aluminium Hydride), attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral aluminium alkoxide intermediate. chemistnotes.comyoutube.com The formation of a stable Al-O bond is a significant driving force for the reaction. acsgcipr.org

Protonation/Workup: The resulting alkoxide intermediate is then protonated in a subsequent workup step, typically by the careful addition of water or dilute acid, to yield the final alcohol product. lumenlearning.comlibretexts.org

The mechanism varies slightly depending on the specific functional group being reduced.

Reduction of Carboxylic Acids: The reaction with a carboxylic acid begins with an acid-base reaction where the basic hydride deprotonates the acidic carboxylic acid, producing hydrogen gas and a carboxylate salt. youtube.commasterorganicchemistry.com The resulting aluminium carboxylate is then reduced to the primary alcohol.

Reduction of Esters: The reduction of esters proceeds via a nucleophilic acyl substitution. The initial addition of a hydride forms a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group (-OR) to form an aldehyde. masterorganicchemistry.com The aldehyde is more reactive than the starting ester and is immediately reduced further by another equivalent of hydride to form a primary alcohol upon workup. youtube.commasterorganicchemistry.com

Reduction of Amides: The mechanism for amide reduction involves initial hydride addition to the carbonyl carbon. This is followed by the cleavage of the C-O bond, driven by the formation of an aluminate complex with the oxygen atom, leading to an iminium species which is then further reduced to the amine. acsgcipr.org

Specificity and Selectivity in Reduction Reactions

Aluminium hydride reagents, particularly Lithium Aluminium Hydride (LiAlH₄), are known for their high reactivity and broad specificity, capable of reducing a wide range of polar functional groups. byjus.comwikipedia.org However, they exhibit a degree of chemoselectivity, generally not reducing isolated non-polar multiple bonds like unactivated alkenes and alkynes or aromatic rings. wikipedia.orgorganicchemistrydata.org

The scope of functional groups readily reduced by aluminium hydride includes:

Aldehydes and ketones to primary and secondary alcohols, respectively. wikipedia.org

Carboxylic acids, esters, and acid halides to primary alcohols. chemicalbook.combyjus.com

Amides and nitriles to amines. masterorganicchemistry.comwikipedia.org

Lactones to diols. byjus.com

Epoxides to alcohols, with the hydride typically attacking the less sterically hindered carbon. chemicalbook.com

Nitro compounds and azides to amines. wikipedia.org

While powerful, the high reactivity of LiAlH₄ can sometimes be a drawback, leading to a lack of selectivity in molecules with multiple functional groups. davuniversity.org To address this, modified and more selective aluminium hydride reagents have been developed. By replacing one or more hydride ions with sterically bulky alkoxy groups, the reactivity of the reagent is attenuated. davuniversity.org A prime example is lithium tri-t-butoxyaluminum hydride, LiAlH(Ot-Bu)₃, which is a much milder reagent. It is selective for the reduction of acid chlorides to aldehydes, a transformation not possible with the more powerful LiAlH₄ which would continue the reduction to the alcohol. masterorganicchemistry.comdavuniversity.org Another important sterically hindered reagent is Diisobutylaluminium Hydride (DIBAL-H), which allows for the partial reduction of esters or nitriles to aldehydes, especially at low temperatures, by forming a stable tetrahedral intermediate that is hydrolyzed during workup. organicchemistrydata.orgdavuniversity.org

Functional GroupProduct with LiAlH₄Notes
AldehydePrimary AlcoholRapid reduction.
KetoneSecondary AlcoholRapid reduction.
EsterPrimary AlcoholReduces completely past the aldehyde intermediate. masterorganicchemistry.com
Carboxylic AcidPrimary AlcoholFirst equivalent of hydride is consumed in an acid-base reaction. masterorganicchemistry.com
AmideAmineThe carbonyl oxygen is completely removed. byjus.comwikipedia.org
NitrilePrimary AmineFully reduces the carbon-nitrogen triple bond. byjus.com
Acid ChloridePrimary AlcoholToo reactive to stop at the aldehyde stage.
EpoxideAlcoholHydride attacks the less substituted carbon. chemicalbook.com
Alkene/Alkyne (isolated)No ReactionLiAlH₄ does not reduce non-polar C-C multiple bonds. organicchemistrydata.org

Comparative Analysis with Other Metal Hydride Reducing Agents

The utility of aluminium hydride is best understood by comparing it with other common metal hydride reagents, primarily sodium borohydride (B1222165) (NaBH₄) and diisobutylaluminium hydride (DIBAL-H). The differences lie in their reactivity, selectivity, and the range of functional groups they can effectively reduce.

Lithium Aluminium Hydride (LiAlH₄) vs. Sodium Borohydride (NaBH₄): LiAlH₄ is a significantly more powerful reducing agent than NaBH₄. chemicalbook.comleah4sci.com This enhanced reactivity is attributed to the greater polarity of the Al-H bond compared to the B-H bond, as aluminium is less electronegative than boron. lumenlearning.comlibretexts.org Consequently, LiAlH₄ can reduce a much broader spectrum of functional groups, including carboxylic acids, esters, and amides, which are unreactive towards NaBH₄ under normal conditions. lumenlearning.commasterorganicchemistry.com NaBH₄ is a milder and more selective reagent, typically used for the reduction of aldehydes and ketones, and has the practical advantage of being usable in protic solvents like methanol (B129727) or ethanol, whereas LiAlH₄ reacts violently with such solvents. lumenlearning.commasterorganicchemistry.com

Lithium Aluminium Hydride (LiAlH₄) vs. Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is an organoaluminium compound that is less reactive than LiAlH₄. acsgcipr.org Its key advantage is the ability to perform partial reductions. At low temperatures (e.g., -78 °C), DIBAL-H can reduce esters and nitriles to aldehydes, a reaction that is difficult to control with LiAlH₄. organicchemistrydata.orgdavuniversity.org This selectivity arises from the formation of a tetrahedral intermediate that is stable at low temperatures and is hydrolyzed to the aldehyde during aqueous workup. davuniversity.org While LiAlH₄ is the reagent of choice for complete reduction to alcohols or amines, DIBAL-H is preferred for syntheses where an aldehyde is the desired product from an ester or nitrile. organicchemistrydata.org

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): This reagent has reactivity similar to LiAlH₄ but offers better solubility in aromatic solvents and is less pyrophoric, making it a safer alternative for large-scale industrial reductions. chemicalbook.comacsgcipr.org

FeatureLithium Aluminium Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)Diisobutylaluminium Hydride (DIBAL-H)
Relative Reactivity Very HighModerateHigh (but controlled)
Reduces Aldehydes/Ketones Yes (to alcohols)Yes (to alcohols)Yes (to alcohols)
Reduces Esters/Lactones Yes (to alcohols/diols)No (or very slowly)Yes (to aldehydes at low temp.; alcohols at higher temp.) organicchemistrydata.orgdavuniversity.org
Reduces Carboxylic Acids Yes (to alcohols)NoYes (to alcohols) organicchemistrydata.org
Reduces Amides/Nitriles Yes (to amines)NoYes (to aldehydes or amines depending on stoichiometry) organicchemistrydata.orgdavuniversity.org
Solvent Compatibility Ethers (THF, Diethyl ether) only. Reacts violently with water/alcohols. organicchemistrydata.orgProtic solvents (H₂O, MeOH, EtOH) and ethers.Aprotic solvents (Toluene, THF, Hexane).

Applications in Advanced Organic Synthesis and Methodology Development

The power and reliability of aluminium hydride reagents have made them central to the field of advanced organic synthesis, particularly in the total synthesis of complex natural products. Their ability to effect challenging reductions provides crucial steps in multi-step synthetic sequences.

For instance, DIBAL-H is frequently employed for the delicate partial reduction of esters to aldehydes, a common intermediate in complex syntheses. This was demonstrated in the total synthesis of Mesembrine, where an ester was carefully reduced to an aldehyde under low-temperature conditions. organicchemistrydata.org Similarly, in the synthesis of Deplancheine, the hydroalumination of an alkyne using an aluminium hydride reagent was a key step. organicchemistrydata.org

LiAlH₄ is often the reagent of choice for the exhaustive reduction of esters and amides. In the synthesis of the natural product Phenserine, LiAlH₄ was used to reduce an amide to an amine. organicchemistrydata.org It was also used in a key step in the synthesis of Farnesol, where a carboxylic acid was reduced to a primary alcohol. organicchemistrydata.org

Beyond specific applications, aluminium hydride reagents have been instrumental in methodology development. The creation of chiral variants of aluminium hydrides has been a focus for achieving enantioselective reductions, a cornerstone of modern asymmetric synthesis. organicchemistrydata.org Furthermore, extensive research in process chemistry has optimized the use of reagents like LiAlH₄ and Red-Al for large-scale industrial applications, focusing on safe handling and efficient reaction conditions. acsgcipr.org The implementation of selective amide reductions on a kilogram scale highlights the transition of these powerful reagents from laboratory curiosities to robust industrial tools. acsgcipr.org

Theoretical and Computational Studies of Aluminium Hydride Systems

First-Principles Quantum Mechanical Calculations

First-principles quantum mechanical calculations, primarily based on density functional theory (DFT), have been instrumental in elucidating the intrinsic properties of aluminium hydride (AlH₃). These methods provide a foundational understanding of the material's behavior by calculating its electronic structure and energetic landscape from fundamental physical constants, without empirical parameters.

Electronic Structure, Bonding, and Charge Distribution

The electronic structure of aluminium hydride is a key determinant of its physical and chemical properties. DFT calculations have revealed that AlH₃ is a wide-bandgap insulator. mdpi.com The nature of the chemical bonding in AlH₃ is a mix of ionic and covalent characteristics. mdpi.com

Difference density plots from DFT calculations show a transfer of charge from aluminum to hydrogen, resulting in positively charged aluminum and negatively charged hydrogen atoms. aps.org This charge distribution is consistent with the electronegativity difference between the two elements and gives rise to the partial ionic character of the Al-H bond. The bridging hydrogen atoms in various aluminium hydride structures are characterized as hydridic, bearing a negative charge. iucr.org

In studies of more complex aluminium hydride systems, such as the Al₄H₁₄⁻ cluster, the bonding becomes even more intricate. This cluster is described as two Al₂H₆ units trapping a metastable H₂⁻ molecule, held together by a single electron. aip.org The bonding involves both 2-center-2-electron (2c-2e) Al-H terminal bonds and 3-center-2-electron (3c-2e) Al-H-Al bridge bonds. aip.org

Table 1: Calculated Bond Overlap Population (BOP) and Total Charges for Different AlH₃ Polymorphs
PolymorphBondBOPAtomTotal Charge (e)
HexagonalAl-H0.25Al+1.2
Al-Al0.05H-0.4
OrthorhombicAl-H0.23Al+1.1
Al-Al0.06H-0.37
CubicAl-H0.24Al+1.1
Al-Al0.05H-0.37

Data sourced from first-principles calculations and provides insight into the covalent character (BOP) and ionic character (total charge) of the bonds.

Prediction of Thermodynamic Parameters

First-principles calculations have been crucial in determining the thermodynamic stability of various aluminium hydride phases. These calculations consistently show that while AlH₃ has a small negative enthalpy of formation at ambient conditions, it possesses a strongly positive Gibbs free energy of formation, indicating its thermodynamic instability with respect to decomposition into aluminum and hydrogen. aps.orgaip.org

DFT calculations have been employed to predict the structures of different AlH₃ polymorphs, including hexagonal, cubic, and orthorhombic symmetries. capes.gov.br The calculated thermodynamic properties, such as entropy and enthalpy, for these phases are found to be similar. capes.gov.br However, these studies suggest that the orthorhombic and cubic phases might be more resistant to dissociation than the hexagonal phase. capes.gov.br

The vibrational properties of AlH₃, including phonon densities of states and heat capacities, have also been calculated using linear response theory within DFT. The results show excellent agreement with experimental measurements and have, in some cases, led to a reinterpretation of the experimental data. aps.orgresearchgate.net These vibrational calculations are essential for determining the zero-point energy, which is a significant factor in the relative stability of different polymorphs. For instance, the inclusion of zero-point energy shows that γ-AlH₃ is less stable than α-AlH₃. aps.org

Table 2: Calculated Thermodynamic Parameters for α-AlH₃
ParameterCalculated ValueExperimental Value
Enthalpy of Formation (ΔHf°) at 298.15 Ksmall, negative aps.org-2.73 ± 0.20 kcal/mole aip.org
Gibbs Free Energy of Formation (ΔGf°) at 298.15 Kstrongly positive aps.org11.11 ± 0.23 kcal/mole aip.org
Absolute Entropy (S°) at 298.15 K-7.18 ± 0.10 cal/(mole·°K) aip.org
Zero-Point Energy0.037 eV/atom scispace.com-

Molecular Dynamics Simulations for Reactive Systems

Molecular dynamics (MD) simulations, particularly those employing reactive force fields like ReaxFF, have become a powerful tool for investigating the dynamic processes of hydrogen evolution and oxidation in aluminium hydride systems. These simulations can model chemical reactions, including bond formation and breaking, in large systems over time scales that are inaccessible to first-principles methods.

Dynamic Behavior of Hydrogen Evolution and Oxidation

MD simulations have provided detailed atomic-level insights into the thermal decomposition and oxidation of AlH₃. acs.orgucl.ac.uk The thermal decomposition process, which leads to hydrogen evolution, is found to be temperature-dependent, with higher temperatures accelerating the reaction rate. ucl.ac.uk The presence of an oxide layer on the surface of AlH₃ nanoparticles has been shown to slow down the production of H₂ during thermal decomposition compared to bare AlH₃. acs.orgresearchgate.net

The oxidation of AlH₃ is a complex process that has been described as proceeding in three stages: preheating, acceleration, and oxidation. researchgate.net For AlH₃ nanoparticles, the oxidation mechanism can vary with particle size. Smaller particles tend to undergo rapid oxidation and hydrogen release, while larger particles are dominated by the diffusion of oxygen and aluminum atoms. researchgate.net In composites, such as AlH₃ mixed with other energetic materials, AlH₃ can accelerate the decomposition of the other components by capturing oxygen atoms. researchgate.net

Investigation of Reaction Intermediates and Pathways

MD simulations are particularly adept at identifying transient species and mapping out reaction pathways. During the oxidation of AlH₃, the formation of H₂O is a key process. acs.orgucl.ac.uk Simulations have illustrated the detailed mechanisms of both H₂ and H₂O formation. ucl.ac.uk For instance, in the presence of an oxidizer, the primary decomposition pathway of AlH₃ can involve the capture of oxygen atoms from the surrounding molecules. researchgate.net

In the context of composite materials, such as AlH₃ with hydroxyl-terminated polybutadiene (B167195) (HTPB), MD simulations reveal a complex interplay between the components. The AlH₃ nanoparticle can facilitate the initiation of HTPB decomposition through dehydroxylation or dehydrogenation. researchgate.net Simultaneously, the decomposition of HTPB and its intermediates can occur on the nanoparticle surface, with some products integrating with the nanoparticle. researchgate.net

Table 3: Key Observations from MD Simulations of AlH₃ Reactive Systems
SystemProcessKey Findings
Bare AlH₃Thermal DecompositionTemperature-dependent H₂ evolution. ucl.ac.uk
Core-shell AlH₃ (with oxide layer)Thermal DecompositionSlower H₂ production compared to bare AlH₃. acs.org
AlH₃ NanoparticlesOxidationSize-dependent mechanism: rapid oxidation for small particles, diffusion-dominated for large particles. researchgate.net
AlH₃/HTPB CompositeOxidationAlH₃ facilitates HTPB decomposition; HTPB decomposition occurs on AlH₃ surface. researchgate.net
NM/nano-AlH₃ CompositeDecompositionAlH₃ reduces the energy barrier for nitromethane (B149229) (NM) decomposition. researchgate.net

Advanced Computational Methods for Novel Aluminium Hydride Cluster Systems

Beyond bulk AlH₃, computational methods are being used to explore the properties of novel aluminium hydride clusters. These studies often combine global minima search algorithms with DFT calculations to identify stable cluster structures and their electronic properties.

The investigation of aluminium hydride clusters has revealed a rich variety of structural motifs. aip.org These range from aluminum-rich hydrides to stoichiometric clusters that resemble fragments of the bulk alane structure. aip.org For example, computational analyses of an Al₆ core in a cluster revealed it to be electronically delocalized, with one unoccupied and six occupied skeletal molecular orbitals. researchgate.net

Advanced computational techniques are also employed to study the interaction of AlH₃ with other molecules. For instance, the association of AlH₃ with BH₃ has been investigated, showing the formation of various trimer structures with different coordination environments for the boron and aluminum atoms. acs.org

The development of analytic force fields, parameterized from first-principles data, is another advanced computational approach. These force fields enable large-scale MD simulations of aluminium and aluminium hydride clusters and nanoparticles, providing insights into phenomena like hydrogen storage and embrittlement. aps.org These methods have been used to study the gradual change from metallic to covalent bonding in aluminum clusters as hydrogen loading increases. aps.org

The study of unique cluster stoichiometries, such as the experimentally identified Al₄H₁₄⁻, has pushed the boundaries of our understanding of chemical bonding in these systems. Computational studies were essential in identifying the structure of this cluster, revealing a novel Al–H–H–Al bonding motif where an H₂⁻ unit is trapped between two Al₂H₆ units. aip.org This discovery highlights the power of combining experimental observations with advanced computational methods to uncover new chemical principles.

Q & A

Q. What established laboratory methods are used to synthesize aluminium hydride (AlH₃), and what experimental conditions are critical for reproducibility?

AlH₃ is typically synthesized via:

  • Direct hydrogenation : Reacting aluminium with hydrogen gas under high pressure (e.g., 10–100 bar) in the presence of catalysts like titanium or scandium .
  • Amine-mediated routes : Using tertiary amines (e.g., dimethylethylamine) to stabilize AlH₃ as amine-alane complexes, enabling synthesis at moderate pressures (~5 bar H₂) and temperatures (50–80°C) .
  • Electrochemical methods : Reducing aluminium salts in aprotic solvents (e.g., THF) under controlled potentials to avoid byproduct formation . Key considerations : Strict inert atmosphere (argon/glovebox), moisture exclusion, and post-synthesis purification (e.g., solvent washing under anhydrous conditions) .

Q. How does the reducing capacity of AlH₃ compare to lithium aluminium hydride (LiAlH₄) in organic transformations?

AlH₃ is less nucleophilic but more selective than LiAlH₄. It preferentially reduces esters, ketones, and nitriles to alcohols and amines without over-reducing conjugated systems. For example:

  • Ester reduction : AlH₃ converts ethyl acetate to ethanol, while LiAlH₄ may further reduce intermediate alkoxides.
  • Solvent effects : AlH₃ reactions require ethers (THF) for stabilization, whereas LiAlH₄ tolerates broader solvent ranges .

Q. What analytical techniques validate the purity and structural integrity of AlH₃ samples?

  • X-ray diffraction (XRD) : Confirms crystalline α-AlH₃ phase (space group R3cR\overline{3}c) and detects impurities like unreacted Al .
  • Raman/IR spectroscopy : Identifies Al–H vibrational modes (e.g., 1,600–1,800 cm⁻¹ for bridging hydrides) .
  • Elemental analysis : Quantifies hydrogen content via combustion or thermal desorption mass spectrometry . Note : Samples must be handled under inert conditions to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic stability data for AlH₃ be resolved?

Discrepancies arise from synthesis method variations (e.g., catalytic impurities, particle size). To address:

  • Controlled synthesis : Standardize catalysts (e.g., Ti-doped Al) and hydrogenation protocols .
  • Computational modeling : Density functional theory (DFT) predicts decomposition pathways (e.g., α → γ phase transitions) and activation energies .
  • In situ characterization : Use synchrotron XRD to monitor phase changes during hydrogenation/dehydrogenation .

Q. What novel regeneration strategies exist for AlH₃ after hydrogen desorption?

  • Transamination : Reacting spent Al with tertiary amines (e.g., triethylamine) and hydrogen regenerates AlH₃ via intermediate amine-alane complexes .
  • Electrochemical cycling : Recharge AlH₃ by electrolyzing Al salts in ionic liquids, avoiding high-pressure H₂ . Challenges : Minimize energy input and prevent aluminium sintering during cycling .

Q. How can computational methods optimize AlH₃ for hydrogen storage applications?

  • Kinetic modeling : Simulate H₂ release rates at varying temperatures and pressures to design efficient dehydrogenation reactors .
  • Dopant screening : DFT identifies catalysts (e.g., Ti, V) that lower H₂ desorption temperatures by stabilizing intermediate phases .
  • Interface studies : Model AlH₃/polymer composites to enhance hydrogen permeability in storage materials .

Methodological Best Practices

Q. What safety protocols are essential when handling AlH₃?

  • Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and face shields .
  • Ventilation : Perform reactions in fume hoods with H₂ sensors to detect leaks .
  • Waste disposal : Quench residues with isopropanol in controlled batches to avoid exothermic reactions .

Q. How should researchers document experimental procedures for reproducibility?

  • Detailed synthesis logs : Record catalyst loading, H₂ pressure, and reaction times .
  • Supporting information : Include raw XRD/Raman data, thermal analysis graphs, and uncertainty estimates in appendices .
  • Data repositories : Upload crystallographic files (CIF) to platforms like the Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.